戊硫酰胺

描述

Synthesis of Pentanethioamide Derivatives

The synthesis of compounds related to pentanethioamide has been explored in various studies. One such derivative, S-ethyl-2(tert-butoxycarbonylamino)-4-methyl-pentanethioate, was synthesized using the mixed anhydride method with IBCF/HOBt. This method proved to be efficient for the preparation of the compound, which was then characterized using several techniques including 1H NMR, MS, and IR. The synthesis process highlights the importance of precise reaction conditions and the use of appropriate reagents to achieve the desired product with high purity .

Molecular Structure Analysis

The molecular structure of the synthesized S-ethyl-2(tert-butoxycarbonylamino)-4-methyl-pentanethioate was elucidated using X-ray diffraction. The compound crystallizes in the orthorhombic space group P212121, with specific cell parameters indicating the dimensions of the unit cell. The presence of a chiral center at C9 is noted, which is significant for the compound's stereochemistry. Additionally, the structure is stabilized by inter and intramolecular hydrogen bonds, which are crucial for the molecule's conformation and interactions .

Chemical Reactions Analysis

Although the provided data does not detail specific chemical reactions involving pentanethioamide itself, the synthesis of related thioether functionalized compounds has been reported. For instance, the preparation of selenoether and thioether functionalized bicyclo[1.1.1]pentanes from selenosulfonates/thiosulfonates and propellane is described. This reaction showcases the versatility of thioether compounds in chemical synthesis and their potential reactivity, which could be extrapolated to pentanethioamide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pentanethioamide derivatives can be inferred from the structural data and synthesis methods. The crystalline nature of S-ethyl-2(tert-butoxycarbonylamino)-4-methyl-pentanethioate suggests solid-state stability, which is reinforced by the observed hydrogen bonding. The chiral center implies optical activity, which could affect the compound's physical properties such as melting point and solubility. The functional groups present in the molecule, such as the thioester, are likely to influence its reactivity and interaction with other chemicals .

科学研究应用

健康志愿者的药代动力学

戊二酸咪唑基乙酰胺 (PAIE) 是一种临床使用的抗病毒剂,研究了其在健康志愿者中的药代动力学。该研究旨在确定 PAIE 的主要药代动力学参数,并评估细胞色素 P450 系统多态性对这些参数的贡献。结果发现,PAIE 具有可预测的药代动力学、低变异性和良好的安全性 (Gordeev 等人,2021)。

对流感和 ARVI 儿童的临床疗效

评估了戊二酸咪唑基乙酰胺 (IPA) 在 3-6 岁儿童中治疗流感和其他急性呼吸道病毒感染 (ARVI) 的临床疗效和安全性。研究表明,剂量为 30 mg/天的 IPA 对治疗儿童 ARVI 非常有效,可显着缩短发热期并缓解症状 (Geppe 等人,2021)。

抑制脂肪酸酰胺水解酶 (FAAH)

玛咖的戊烷提取物中含有玛咖酰胺,它可能作用于内源性大麻素系统。该研究旨在表征玛咖酰胺对 FAAH(一种负责内源性大麻素降解的酶)的抑制活性。结果表明,这些玛咖酰胺具有 FAAH 抑制活性,表明它们在开发具有 FAAH 抑制或调节活性的新化合物方面具有潜力 (Alasmari 等人,2018)。

冠状动脉和血管中的血管活性特性

猴面包树的水乙醇叶提取物对各种动脉产生血管扩张作用,并由一氧化氮 (NO) 介导。本研究提供了猴面包树在治疗高血压中的作用的证据,证明了它对不同动脉的血管舒张特性,这需要功能性内皮的存在 (Sene 等人,2019)。

在神经元细胞系中的神经保护作用

在小龙虾神经元和大鼠神经母细胞瘤细胞系中评估了玛咖的戊烷提取物和玛咖酰胺的神经保护作用。研究发现,这些化合物减轻了过氧化氢诱导的氧化应激,支持了它们作为治疗神经退行性疾病的临床上有用的方法的潜力 (Nguyen 等人,2009)。

属性

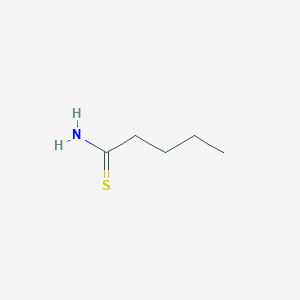

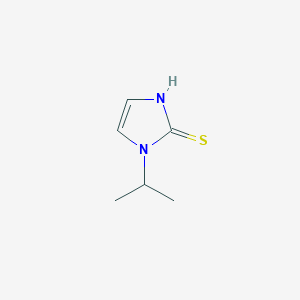

IUPAC Name |

pentanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS/c1-2-3-4-5(6)7/h2-4H2,1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFXIGVUMVPUWDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40501602 | |

| Record name | Pentanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentanethioamide | |

CAS RN |

16536-94-0 | |

| Record name | Pentanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1281521.png)

![6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde](/img/structure/B1281529.png)

![3-Amino-1-[4-(dimethylamino)phenyl]thiourea](/img/structure/B1281535.png)